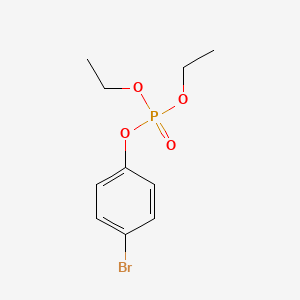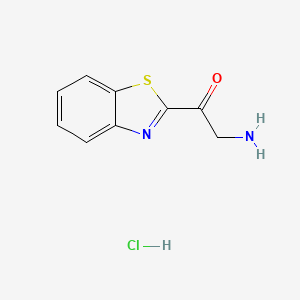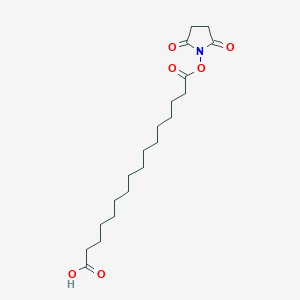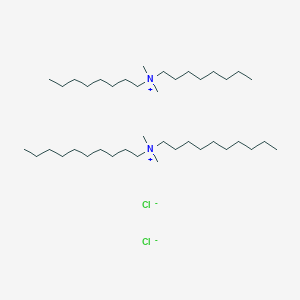
didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness as a disinfectant and antiseptic, disrupting intermolecular interactions and dissociating lipid bilayers . This compound is commonly used in various settings, including hospitals, hotels, and industries, due to its broad-spectrum biocidal activity against bacteria and fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride typically involves the reaction of dimethylamine with decyl chloride and dioctyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process involves the following steps:
Reaction of Dimethylamine with Decyl Chloride: Dimethylamine is reacted with decyl chloride in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction yields didecyl(dimethyl)azanium chloride.
Reaction of Dimethylamine with Dioctyl Chloride: Similarly, dimethylamine is reacted with dioctyl chloride under similar conditions to produce dimethyl(dioctyl)azanium chloride.
Combination of Both Products: The two products are then combined to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process is typically carried out in batch reactors, and the product is purified through distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the breakdown of cell membranes in microorganisms, resulting in their death. The compound targets the phospholipid membranes of bacteria and fungi, causing leakage of cellular contents and ultimately cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyldioctadecylammonium chloride: A longer di-C18 analogue with similar antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound with broad-spectrum antimicrobial activity.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges for its antiseptic properties.
Uniqueness
Didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride is unique due to its combination of decyl and dioctyl groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a disinfectant and antiseptic, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C40H88Cl2N2 |
|---|---|
Peso molecular |
668.0 g/mol |
Nombre IUPAC |
didecyl(dimethyl)azanium;dimethyl(dioctyl)azanium;dichloride |
InChI |
InChI=1S/C22H48N.C18H40N.2ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;;/h5-22H2,1-4H3;5-18H2,1-4H3;2*1H/q2*+1;;/p-2 |
Clave InChI |
FVFMUQRQEGFVRS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


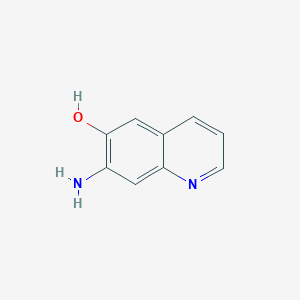

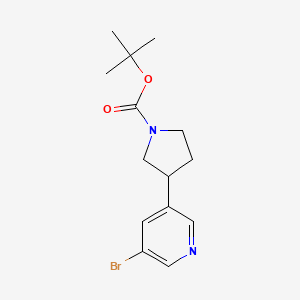
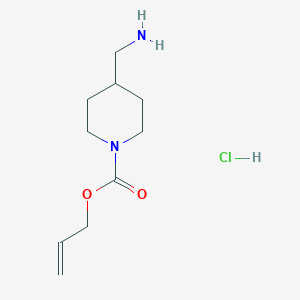
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
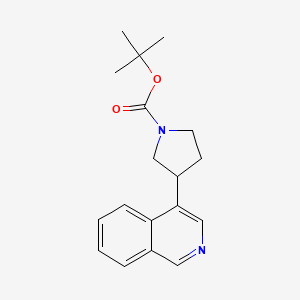
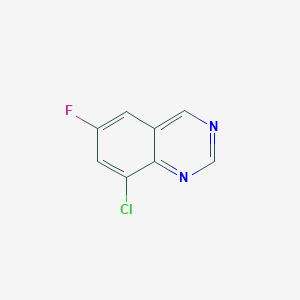
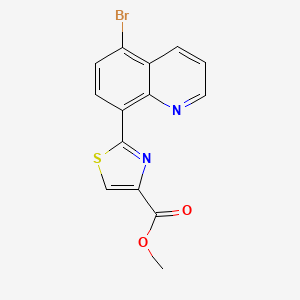
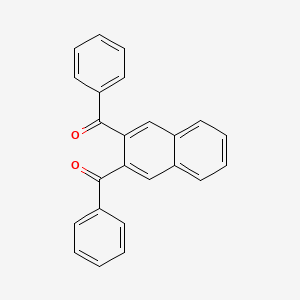
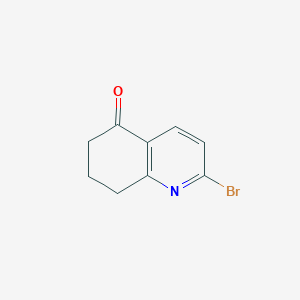
![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)
